molecular formula C12H17N3O B1624742 2-Amino-5-(piperidin-1-yl)benzamide CAS No. 314768-97-3

2-Amino-5-(piperidin-1-yl)benzamide

Cat. No.: B1624742
CAS No.: 314768-97-3
M. Wt: 219.28 g/mol
InChI Key: PGGDQCIHDBLJJF-UHFFFAOYSA-N
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Description

2-Amino-5-(piperidin-1-yl)benzamide (CAS: 314768-97-3) is a benzamide derivative featuring a piperidin-1-yl substituent at the 5-position and an amino group at the 2-position of the benzene ring. Benzamide scaffolds are pharmacologically significant due to their versatility in drug design, particularly in targeting enzymes like histone deacetylases (HDACs) . The piperidine moiety enhances bioavailability and binding interactions with biological targets, while the amino group contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

2-amino-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDQCIHDBLJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444039
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314768-97-3
Record name 2-Amino-5-(piperidin-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314768-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)benzamide typically involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid . The process can be summarized as follows:

    Coupling Reaction: 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.

    Substitution Reaction: The intermediate product is treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of halogenating agents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key structural analogs include:

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
  • Structure : A chloro substituent at the 4-position and a piperidin-1-yl-ethyl linker.
  • Crystal Data: Monoclinic system (space group P21/n) with chair-conformation piperidine (puckering parameters: q2 = 0.6994 Å, φ2 = 88.60°) .
  • Interactions : O–H⋯N, O–H⋯O, and C–H⋯O hydrogen bonds form double-stranded chains involving water molecules .
  • Bioactivity : Piperidine derivatives like this exhibit antimicrobial properties due to halogen substituents enhancing lipophilicity and target binding .
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
  • Structure : Methyl substituent at the 4-position.
  • Crystal Data : Dihedral angle of 31.63° between the piperidine and benzene planes, with chair-conformation piperidine. Hydrogen-bonded chains propagate along the [010] direction .
5-Amino-2-(2-methylpiperidin-1-yl)benzamide (CAS: 694456-64-9)
  • Structure : A 2-methylpiperidin-1-yl group instead of piperidin-1-yl.
  • Impact : The methyl group introduces steric hindrance, which may affect conformational flexibility and receptor interactions .
4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide
  • Structure: Thiophene ring at the 5-position and acetylamino group at the 4-position.
  • Bioactivity: Acts as an HDAC2 inhibitor with a validated e-pharmacophore model (three aromatic rings, one H-bond acceptor, one H-bond donor) .

Biological Activity

2-Amino-5-(piperidin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This compound features an amino group, a piperidine ring, and a benzamide moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a study demonstrated that certain benzamide derivatives exhibited significant inhibitory effects on HepG2 cells (human liver cancer cells), with IC50 values as low as 0.12 μM. These compounds induced apoptosis through the upregulation of cleaved caspase-3 and HIF-1α protein expression, indicating a mechanism involving hypoxia-inducible factors and apoptotic pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 10bHepG20.12Induces apoptosis via HIF-1α upregulation
Compound 10jHepG20.13Induces apoptosis via cleaved caspase-3
Drug 1 (related variant)MCF25.72Accelerates apoptosis in tumor-suffering mice

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor , particularly against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is implicated in various metabolic disorders, including diabetes and obesity. Studies indicate that certain derivatives exhibit competitive inhibition of PTP1B, showing promise in enhancing insulin sensitivity and reducing blood glucose levels .

Table 2: Inhibition Potency Against PTP1B

CompoundIC50 (μM)Effect on Insulin Sensitivity
MY179.62Significant improvement
Compound X4.1Moderate improvement

Case Studies

A notable case study involved the application of a derivative of this compound in a mouse model for diabetes mellitus. The compound was administered orally, resulting in reduced blood glucose levels and improved glucose tolerance . This suggests not only its role in cancer therapy but also its potential utility in metabolic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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